Trimethylphenylphosphonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-21-6, 1006-01-5 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Quantitative Structure Property Relationship Qspr Modeling:the Vast Number of Possible Cation Anion Combinations Makes Experimental Characterization of All Potential Ionic Liquids Infeasible. Ml Models Can Bridge This Gap. by Training on Existing Experimental Data, Ml Algorithms Like Random Forests, Support Vector Machines, and Neural Networks Can Predict Properties for New, Un Synthesized Phosphonium Salts.nsf.govrsc.org
Input: Molecular descriptors (fingerprints, topological indices, quantum-chemically derived features) that encode the structure of the trimethylphenylphosphonium cation and the iodide anion. acs.org
Output: Predicted properties such as melting point, viscosity, density, and ionic conductivity. nsf.gov Recent studies have developed generalized ML models trained on thousands of data points for diverse ionic liquids, including phosphonium-based systems, to predict properties like ionic conductivity with high accuracy. nsf.govrsc.org
Accelerating Computational Chemistry:ml Models Can Also Be Trained on the Results of High Level Qm Calculations. Once Trained, These Ml Potentials Can Predict Energies and Forces with an Accuracy Close to the Qm Method but at a Fraction of the Computational Cost. This Approach Can Be Used to Run Much Larger and Longer Md Simulations Than Would Be Possible with Traditional Ab Initio Md, Offering New Avenues for Studying Complex Dynamic Processes.acs.org
The table below outlines how ML is applied in the context of phosphonium (B103445) salt research.
| ML Application Area | Input Data | ML Model Examples | Predicted Output / Goal |
| Property Prediction (QSPR) | Molecular descriptors, fingerprints (e.g., SMILES-based, COSMO-derived). acs.orgchemengineerkey.com | Random Forest, Gradient Boosting, Neural Networks. nsf.gov | Ionic conductivity, viscosity, density, melting point. nsf.govrsc.org |
| Catalyst Design | Descriptors of catalyst structure and reactants. acs.org | Kernel Ridge Regression, Neural Networks. nih.gov | Reaction yield, enantiomeric excess, catalyst activity. |
| NMR Shift Prediction | Graph-based representation of molecular structure. | Graph Neural Networks (GNNs). nih.gov | Highly accurate ¹H and ¹³C NMR chemical shifts. nih.gov |
| Force Field Development | Energies and forces from DFT calculations. | High-dimensional Neural Network Potentials (NNPs). | Computationally cheap but accurate potential for large-scale MD simulations. acs.org |
Applications of Trimethylphenylphosphonium Iodide in Advanced Organic Synthesis Research
Reagent in Carbon-Carbon Bond Formation Reactions
The most prominent application of trimethylphenylphosphonium iodide is as a reagent in the Wittig reaction to form carbon-carbon double bonds. wikipedia.orglibretexts.org The process begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form the corresponding phosphonium ylide, often referred to as a Wittig reagent. libretexts.org This nucleophilic ylide then reacts with an aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate rapidly decomposes to yield the desired alkene and a highly stable phosphine (B1218219) oxide, the formation of which is a major thermodynamic driving force for the reaction. stackexchange.com
A key advantage of the Wittig reaction is that the double bond is formed at a specific, predetermined location, which contrasts with the mixtures that can arise from other methods like alcohol dehydration. libretexts.org Even sterically hindered ketones can be effectively converted to their corresponding alkenes. wikipedia.org
Detailed research has demonstrated the versatility of this reagent. For instance, indole-2-methyltriphenylphosphonium iodides have been successfully reacted with various 4-piperidone (B1582916) derivatives and aromatic aldehydes to synthesize a range of 2-(4-piperidylidene)methylindoles and 2-(2-aryl)vinyl indoles, respectively. nii.ac.jp Another practical example is its use in natural product synthesis, where methyltriphenylphosphonium (B96628) iodide, a closely related salt, is employed to react with the aldehyde geranial to form homogeraniol, a key step in building a more complex carbon skeleton. orgsyn.org
| Substrate 1 (Phosphonium Salt) | Substrate 2 (Carbonyl) | Base/Solvent | Product (Alkene) | Research Focus |
| Indole-2-methyltriphenylphosphonium iodide | 4-Piperidones | Various base-solvent combinations | 2-(4-Piperidylidene)methylindoles | Synthesis of heterocyclic compounds nii.ac.jp |
| Indole-2-methyltriphenylphosphonium iodide | Aromatic Aldehydes | Various base-solvent combinations | 2-(2-Aryl)vinyl indoles | Synthesis of vinyl indole (B1671886) derivatives nii.ac.jp |
| Methyltriphenylphosphonium iodide | Geranial | Phenyllithium / Tetrahydrofuran | Homogeraniol | Natural product synthesis orgsyn.org |
Facilitation of Functional Group Transformations
The primary role of this compound in synthesis is the facilitation of a key functional group transformation: the conversion of a carbonyl group (an aldehyde or ketone) into an alkene. wikipedia.orgorganic-chemistry.org This olefination reaction is fundamental in organic chemistry as it effectively replaces a carbon-oxygen double bond with a carbon-carbon double bond, opening up new pathways for subsequent synthetic modifications.
The transformation is particularly valuable for its high chemoselectivity and reliability. For example, the reaction can be performed on complex molecules containing various other functional groups without affecting them. wikipedia.org The conversion of a ketone, such as camphor, into its methylene (B1212753) derivative showcases the reaction's ability to handle sterically demanding substrates. wikipedia.org The newly formed alkene can then serve as a handle for a multitude of other transformations, including oxidation, reduction, addition reactions, or metathesis, thereby making the initial Wittig reaction a critical enabling step in a longer synthetic sequence.
Utility in the Synthesis of Complex Molecular Architectures and Drug Candidates
The reliability and predictability of the Wittig reaction make it an invaluable tool for constructing complex molecules, including natural products and scaffolds for drug discovery. By forming a carbon-carbon double bond at a precise location, synthetic chemists can build up molecular complexity in a controlled manner.
The synthesis of various indole derivatives serves as a prime example. The reaction of indole-based phosphonium salts with piperidones and aldehydes creates complex heterocyclic systems like 2-(4-piperidylidene)methylindoles and 2-(2-aryl)vinyl indoles. nii.ac.jp These structures are significant as the indole and piperidine (B6355638) rings are common motifs in a vast array of pharmacologically active compounds.
Furthermore, the utility of this chemistry is highlighted in the synthesis of natural products. A key step in the synthesis of homogeraniol, an acyclic monoterpenoid, involves the reaction of methyltriphenylphosphonium iodide with geranial. orgsyn.org This step efficiently extends the carbon chain and installs a terminal alkene, which can be further functionalized, demonstrating the power of the Wittig reaction to achieve strategic bond constructions in the total synthesis of complex natural targets. orgsyn.org
| Target Molecule/Scaffold | Carbonyl Precursor | Role of Wittig Reagent | Significance |
| 2-(4-Piperidylidene)methylindoles | 4-Piperidones | Forms exocyclic C=C bond, linking two heterocyclic rings | Creates complex heterocyclic scaffolds for medicinal chemistry nii.ac.jp |
| 2-(2-Aryl)vinyl indoles | Aromatic Aldehydes | Forms C=C bond, creating a vinyl-linked system | Synthesis of potential drug candidates and molecular probes nii.ac.jp |
| Homogeraniol | Geranial | Converts aldehyde to a terminal alkene | Key C-C bond formation in natural product synthesis orgsyn.org |
Investigations of Trimethylphenylphosphonium Iodide in Materials Science Research
Role in Polymer Chemistry and Material Modification
Phosphonium (B103445) salts, including Trimethylphenylphosphonium Iodide, are recognized for their role as phase-transfer catalysts (PTCs) in polymer science. jetir.org Phase-transfer catalysis is a powerful technique that facilitates reactions between substances located in different immiscible phases, such as an aqueous phase and an organic phase. nih.gov The catalyst, in this case the phosphonium salt, works by transferring the reacting anion from one phase to the other, thereby accelerating the reaction. nih.gov
In polymer synthesis, this catalytic action is crucial for achieving specific material properties. For instance, research on related alkyl triphenyl phosphonium salts has demonstrated their use in building the molecular weight of epoxy resins. phasetransfercatalysis.com Such catalyst systems can lead to the production of polymers, like polyoxazolidinones, with desirable characteristics such as low polydispersity and high chemical selectivity. phasetransfercatalysis.com This controlled approach to polymerization helps to minimize the formation of unwanted side products that could negatively impact the thermoplastic properties of the final material. phasetransfercatalysis.com While many studies focus on various quaternary ammonium (B1175870) and phosphonium halides for applications like the hydrolysis of poly(ethylene terephthalate), the fundamental principles of phase-transfer catalysis apply broadly across the class of phosphonium salts. rsc.org
Contributions to Nanomaterial Synthesis and Functionalization
The functionalization of nanoparticles is a critical step in tailoring them for specific, advanced applications. nih.gov This process involves modifying the nanoparticle surface with various molecules or ligands to introduce new features or improve existing properties like bioavailability, biocompatibility, and targeting accuracy. nih.gov
The phosphonium moiety is particularly useful for this purpose. Due to the positive charge on the phosphorus atom and the presence of organic groups (like trimethyl and phenyl groups), these compounds can be effectively attached to the surface of inorganic nanoparticles. This surface modification can enhance the dispersibility of the nanoparticles in different solvents and polymer matrices. Furthermore, the functionalization of nanoparticles with phosphonium-based ligands is an emerging strategy in nanomedicine, where it can help bypass cellular barriers and target specific subcellular compartments.
Investigation of Iodide-Mediated Processes in Hybrid Materials
The most significant research involving phosphonium iodides has been in the field of hybrid organic-inorganic materials, particularly metal halide perovskites used in solar cells. These materials suffer from instabilities that hinder their commercialization, and phosphonium iodide additives have emerged as a key solution. nsf.govmdpi.com
The addition of phosphonium iodides during the solution-processing of perovskite thin films has a profound impact on their crystallization and final morphology. mdpi.comelsevierpure.com Research using analogs like methyltriphenylphosphonium (B96628) iodide (MTPPI) and tetrabutyl phosphonium iodide (B4PI) shows that modifying the additive concentration can strongly affect the film and crystal structure. mdpi.comnih.gov The incorporation of B4PI has been shown to enhance the quality of perovskite crystals. nih.gov
A notable finding comes from studies with tributyl(methyl)phosphonium iodide (TPI), which can convert the boundaries between perovskite grains into a thin, robust, one-dimensional (1D) perovskite structure. nsf.gov This 1D perovskite material wraps the primary perovskite grains, a process that improves device efficiency and stability. nsf.gov In other cases, the addition of a bulky organic cation like that from B4PI can induce the in-situ growth of a 2D perovskite layer on the surface of the primary 3D perovskite. nih.gov This mixed-dimensional structure is highly effective at passivating surface defects. nih.gov
Table 1: Effect of Phosphonium Iodide Additives on Perovskite Morphology
| Additive | Observed Morphological Change | Resulting Structure | Reference |
|---|---|---|---|
| Tributyl(methyl)phosphonium iodide (TPI) | Converts grain boundaries into a different phase. | 1D perovskite structure wraps 3D grains. | nsf.gov |
| Tetrabutyl phosphonium iodide (B4PI) | Induces growth of a new layer on the surface. | 2D perovskite layer forms on the 3D perovskite. | nih.gov |
Phosphonium iodides play a dual role in enhancing the stability of perovskite materials through interfacial modification. mdpi.com Firstly, the iodide anion (I⁻) can fill halide vacancies within the perovskite crystal lattice. These vacancies are common defect sites that can trap charge carriers and initiate degradation, so filling them reduces defect states. mdpi.com
Secondly, the large, bulky phosphonium cation (e.g., methyltriphenylphosphonium, MTPP⁺) provides a passivating effect. mdpi.com It can interact with halide ions at the surface, neutralizing charge traps, and it also forms a protective molecular sealing layer. mdpi.comresearchgate.net This layer acts as a physical barrier, blocking the escape of volatile components from within the perovskite and preventing the ingress of environmental stressors like oxygen and water vapor. mdpi.com The hydrophobic nature of the alkyl or aryl chains on the phosphonium cation further contributes to this moisture-blocking effect. nih.gov Devices incorporating an additive like TPI have shown remarkable stability, maintaining over 92% of their initial efficiency after 1900 hours of continuous operation under illumination. nsf.gov Similarly, perovskite solar cells with a 20% concentration of B4PI retained 80% of their efficiency for 200 hours under humid conditions. nih.gov
Exploration in Optoelectronic Materials Development
The improvements in crystal quality, morphology, and stability directly translate to enhanced performance in optoelectronic devices, especially perovskite solar cells (PSCs). mdpi.comnih.gov The passivation of defects at the grain boundaries and interfaces of the perovskite film is critical for realizing high efficiency. mdpi.com By reducing defect-driven non-radiative recombination, where charge carriers are lost as heat instead of producing current, the additives significantly boost the device's photovoltaic output. nih.gov
The use of MTPPI as an additive has been shown to improve both the efficiency and stability of PSCs compared to reference devices without the additive. mdpi.comresearchgate.net In one study, incorporating just 1.5% of B4PI into the perovskite active layer increased the power conversion efficiency (PCE) to 15.5%, a significant jump from the baseline. nih.gov This improvement was accompanied by increases in the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF), all key metrics of solar cell performance. nih.gov
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Phosphonium Iodide Additives
| Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|
| MA98.5(B4PI)1.5PbI3 | 15.5% | 0.957 V | 23.6 mA/cm² | 68.4% | nih.gov |
Theoretical and Computational Studies on Trimethylphenylphosphonium Iodide Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of trimethylphenylphosphonium iodide. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's geometry, stability, and reactivity.
Research on novel phosphonium (B103445) salts frequently employs QM calculations to validate and interpret experimental findings. research-nexus.netresearchgate.nethilarispublisher.com For the trimethylphenylphosphonium cation, QM methods are used to calculate optimized molecular geometries, including key bond lengths (P-C, C-H, C-C) and bond angles. These calculations can confirm structures determined by X-ray crystallography and provide data for systems that are difficult to crystallize. researchgate.nethilarispublisher.com
Electronic structure calculations also reveal how charge is distributed across the phosphonium cation. The positive charge is not localized solely on the phosphorus atom but is delocalized through inductive and hyperconjugative effects involving the methyl and phenyl groups. This charge distribution is critical for understanding its interaction with the iodide anion and with solvent molecules.
A summary of typical properties obtained from QM calculations is presented below.
| Property Calculated | Significance | Typical Method(s) |
| Optimized Molecular Geometry | Provides precise bond lengths and angles. | DFT (e.g., B3LYP), MP2 |
| Mulliken/NPA Charges | Describes the charge distribution on each atom. | DFT, MP2 |
| Frontier Orbitals (HOMO/LUMO) | Indicates sites of electrophilicity/nucleophilicity and predicts reactivity. | DFT |
| Ion-Pair Binding Energy | Quantifies the strength of the interaction between the cation and anion. | DFT with counterpoise correction |
| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data. | DFT |
Molecular Dynamics (MD) Simulations of Solution-Phase Behavior
While QM methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in the condensed phase, such as in a solvent or as a molten salt. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system. nsf.gov
For phosphonium-based ionic liquids, which share characteristics with this compound, MD simulations are essential for predicting key physicochemical properties. nsf.govresearchgate.net These simulations rely on force fields, which are sets of parameters and potential functions that describe the interactions between atoms. All-atom force fields (AAFF) explicitly represent every atom, offering high detail, while united-atom force fields (UAFF), which group CH₂ and CH₃ units into single particles, reduce computational cost. tandfonline.comtandfonline.com Studies have shown that for phosphonium-based systems, all-atom force fields generally provide better agreement with experimental data, particularly for properties like liquid density. tandfonline.comucl.ac.uk
A typical MD simulation of this compound in a solvent like water or acetonitrile (B52724) would involve placing hundreds of ion pairs and thousands of solvent molecules in a simulation box. After an equilibration period, the simulation is run for several nanoseconds, tracking the trajectory of each particle.
From these trajectories, a wealth of information can be extracted:
Structural Properties: Radial distribution functions (RDFs) can be calculated to show the probability of finding the iodide anion at a certain distance from the phosphorus atom of the cation, revealing details about ion pairing and solvation shell structure. tandfonline.com
Thermodynamic Properties: Properties such as density and heat capacity can be calculated and compared directly with experimental measurements to validate the force field. tandfonline.comtandfonline.com
Transport Properties: The simulations yield data on the self-diffusion coefficients of the cation and anion, which are related to their mobility in the solution. From this, ionic conductivity and viscosity can be estimated using expressions like the Einstein relation. nsf.gov
The table below summarizes typical parameters and outputs of an MD simulation for a phosphonium salt system.
| Simulation Parameter/Output | Description | Example Value/Result |
| Input Parameters | ||
| Force Field | Defines the potential energy function for atomic interactions. | All-Atom Force Field (e.g., GAFF, CL&PFF) ucl.ac.uk |
| Number of Ion Pairs | The quantity of cations and anions in the simulation box. | 256 tandfonline.comucl.ac.uk |
| Ensemble | The set of thermodynamic variables held constant (e.g., NpT: constant number of particles, pressure, temperature). | NpT (Isothermal-isobaric) tandfonline.com |
| Temperature & Pressure | The thermodynamic conditions of the simulation. | 298 K, 1 atm |
| Simulation Time | The duration of the simulated physical time. | 10-100 nanoseconds |
| Calculated Properties | ||
| Density | The mass per unit volume of the simulated system. | 1.083 g/cm³ (simulated) vs. 1.080 g/cm³ (experimental) for a related phosphonium IL tandfonline.com |
| Self-Diffusion Coefficient | Measures the translational mobility of the ions. | 10⁻¹¹ to 10⁻¹⁰ m²/s range, depending on temperature and viscosity tandfonline.com |
| Ionic Conductivity | Describes the material's ability to conduct an electric current via ion movement. | Can be derived from diffusion coefficients nsf.gov |
| Radial Distribution Function (RDF) | Provides a probabilistic description of the local structure around an ion. | Peak in P-I RDF indicates most probable ion-pairing distance |
Prediction of Spectroscopic Properties and Experimental Correlation
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds. For this compound, QM calculations can accurately predict various types of spectra, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectra Prediction: Predicting NMR chemical shifts is a common application of computational chemistry. github.io The process involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane). DFT methods, such as GIAO-DFT (Gauge-Independent Atomic Orbital), are widely used for this purpose. nih.gov
For organophosphorus compounds, predicting ³¹P NMR shifts is particularly important. Studies have shown that achieving high accuracy requires careful selection of the computational method. High-level functionals (like KT2) and large, flexible basis sets (like Jensen's pcS-n series) provide the most reliable results. nih.gov Furthermore, for heavy atoms like phosphorus, relativistic effects can be significant and may need to be included in the calculation to improve agreement with experimental values. nih.gov Solvent effects, often modeled using a Polarizable Continuum Model (PCM), are also crucial for accurate predictions. github.ionih.gov
IR Spectra Prediction: The prediction of IR spectra is based on the calculation of a molecule's vibrational frequencies. After finding the optimized geometry of the trimethylphenylphosphonium cation, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. The resulting "stick" spectrum can be convoluted with a line-shape function (e.g., Lorentzian) to generate a theoretical spectrum that can be directly compared with an experimental one. DFT calculations are generally effective, though calculated frequencies are often systematically overestimated and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the match with experiment. rsc.org Such calculations have been successfully used to predict the IR spectra of various organophosphorus compounds. rsc.org
| Spectrum Type | Computational Method | Key Considerations for Accuracy | Application for this compound |
| ¹H, ¹³C NMR | GIAO-DFT (e.g., WP04, B3LYP) github.io | Conformational averaging, solvent model (PCM). github.io | Assignment of proton and carbon signals in the phenyl and methyl groups. |
| ³¹P NMR | GIAO-DFT (e.g., KT2, KT3), GIAO-MP2 nih.gov | Basis set (pcS-n), relativistic corrections, solvent model. nih.gov | Accurate prediction of the characteristic ³¹P chemical shift. |
| IR Spectroscopy | DFT (e.g., B3LYP) frequency calculation | Use of a scaling factor for frequencies (~0.96). rsc.org | Identification of characteristic vibrations (P-Ph stretch, P-C stretch, C-H bend). |
Application of Machine Learning in Phosphonium Iodide Research
Machine learning (ML), a subset of artificial intelligence, is rapidly emerging as a powerful tool in chemical research, including the study of phosphonium salts and ionic liquids. nih.gov ML models can learn complex relationships between molecular structure and material properties from large datasets, enabling rapid prediction and screening of new compounds without the need for expensive experiments or computationally intensive simulations. nih.govresearchgate.net
For research involving phosphonium iodides, ML can be applied in several key areas:
Future Research Perspectives and Emerging Directions
Development of Sustainable Synthetic Protocols
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For trimethylphenylphosphonium iodide and related phosphonium (B103445) salts, research is moving beyond traditional alkylation reactions, which often involve harsh conditions and hazardous solvents.
Future efforts are likely to concentrate on:
Photocatalytic Methods: Recent advancements have shown that quaternary phosphonium salts (QPS) can be synthesized via photoactivated processes. rsc.orgnih.gov For instance, the use of organothianthrenium salts and tertiary phosphines under light irradiation provides a selective and high-yield route to QPS. rsc.orgnih.gov This approach offers a green alternative for creating the P-C bond, minimizing waste and avoiding harsh reagents. rsc.org
Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool. Protocols that use electricity to drive the formation of C-P bonds avoid the need for chemical oxidants and can often be performed at room temperature, enhancing the atom economy and safety profile of the synthesis.
Catalytic Routes: The use of catalytic amounts of certain reagents can significantly improve the sustainability of phosphonium salt synthesis. For example, using a catalytic quantity of an iodide source can accelerate the reaction between a phosphine (B1218219) and a different alkyl halide, regenerating the iodide in a catalytic cycle. stackexchange.com
Bio-based Precursors: As the principles of green chemistry become more integrated into chemical production, the use of renewable starting materials will be a key research focus. eurekaselect.com Future work may explore the synthesis of the phenyl or methyl groups from bio-derived feedstocks, further reducing the environmental footprint of this compound production.
Design of Next-Generation Catalytic Systems
Quaternary phosphonium salts are highly effective phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. youtube.com This property is crucial for green chemistry, as it can enable the use of water as a solvent and reduce the need for organic solvents. eurekaselect.comrsc.org this compound is a promising candidate for the development of advanced catalytic systems.
Emerging directions include:
Asymmetric Phase-Transfer Catalysis: A major frontier in catalysis is the development of chiral catalysts for enantioselective synthesis. rsc.orgalfachemic.comresearchgate.net While much work has focused on chiral ammonium (B1175870) salts, chiral phosphonium salts are a rapidly developing area. rsc.orgalfachemic.com Future research will involve designing derivatives of this compound with chiral centers. These new catalysts could be applied to a range of asymmetric transformations, including alkylations, aminizations, and cycloadditions, providing environmentally benign routes to valuable chiral molecules. alfachemic.comresearchgate.net
Supported and Recyclable Catalysts: To improve the economics and sustainability of catalytic processes, immobilizing the catalyst on a solid support is a key strategy. alfachemic.com Future work will explore grafting this compound or its derivatives onto polymers or inorganic supports like silica. This allows for easy separation of the catalyst from the reaction mixture by simple filtration and enables its reuse, reducing costs and waste. alfachemic.com
Dual-Role Catalysis: The iodide anion can itself play a catalytic role. In certain reactions, iodide can act as a nucleophilic catalyst to activate a substrate, which is then intercepted by another reagent. stackexchange.com Systems where both the phosphonium cation (as a PTC) and the iodide anion (as a nucleophilic catalyst) are mechanistically involved could lead to novel and highly efficient transformations. The combination of triphenylphosphine (B44618) and sodium iodide has even been shown to rival precious metal complexes in visible light photoredox catalysis. researchgate.net
Integration into Novel Functional Materials and Devices
The unique physicochemical properties of phosphonium salts make them attractive building blocks for advanced functional materials. rsc.orgnih.gov Research into this compound is expanding from its traditional roles into the realm of materials science.
Key areas of future development are:
Ionic Liquid Electrolytes: Phosphonium-based ionic liquids (PILs) are gaining significant attention as electrolytes for energy storage devices like lithium-ion batteries and supercapacitors. mdpi.comresearchgate.net Compared to their nitrogen-based ammonium analogues, phosphonium salts often exhibit superior thermal and electrochemical stability. mdpi.com this compound, with its potential for a low melting point and good ionic conductivity, is a candidate for creating safer, non-volatile, and more efficient electrolytes for high-temperature battery applications. mdpi.commdpi.com Research will focus on tuning the structure to optimize properties like viscosity and conductivity. researchgate.net
Polymer Electrolytes and Membranes: Incorporating phosphonium salts into polymer structures yields polymerized ionic liquids (PILs), which are a class of polyelectrolytes. nih.gov These materials are being investigated as solid-state electrolytes in next-generation batteries, which could solve safety issues associated with liquid electrolytes. nih.gov Future studies will explore the polymerization of vinyl-functionalized this compound derivatives to create flexible, conductive membranes for battery and fuel cell applications. nih.govresearchgate.net
Phosphorus-Doped Carbons: High-surface-area carbon materials doped with heteroatoms like phosphorus have unique electronic properties and are valuable as metal-free catalysts. The thermal decomposition of phosphonium salts is a promising route to such materials. Future research could utilize this compound as a precursor to synthesize P-doped carbons with controlled porosity and phosphorus content for applications in catalysis and energy storage.
Interdisciplinary Research with Biomolecular Systems
The interaction of synthetic molecules with biological systems is a major driver of innovation in medicine and biotechnology. The cationic and lipophilic nature of the trimethylphenylphosphonium cation allows it to interact with and cross biological membranes, making it a valuable motif for designing bioactive compounds. tandfonline.comnih.gov
Future research will likely focus on:
Antimicrobial and Anti-Biofilm Agents: Quaternary phosphonium salts have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains like MRSA. oup.commdpi.com Their mechanism often involves disrupting the bacterial cell membrane. oup.com The phylogenetic similarities between bacteria and mitochondria have provided a rationale for exploring these compounds as antimicrobials. tandfonline.comnih.govresearchgate.net Future studies will investigate the efficacy of this compound and its derivatives as novel antibiotics and as agents to combat bacterial biofilms, which are notoriously resistant to conventional treatments.
Mitochondria-Targeting Theranostics: Mitochondria play a crucial role in cell metabolism and programmed cell death, and their dysfunction is linked to many diseases, including cancer. tandfonline.comnih.gov The positive charge of the phosphonium cation leads to its accumulation within the negatively charged mitochondrial matrix. tandfonline.comresearchgate.net This property is being exploited to deliver therapeutic agents or imaging probes directly to the mitochondria of cancer cells. rsc.orgnih.gov Future work will involve attaching cytotoxic drugs or fluorescent dyes to the trimethylphenylphosphonium scaffold to create next-generation theranostic agents for cancer treatment and diagnosis. rsc.org
Exploration of New Reaction Classes and Reactivity Modes
Beyond its established applications, the fundamental reactivity of this compound continues to be a source of new chemical transformations.
Emerging areas of exploration include:
Ylide Chemistry and the Wittig Reaction: The deprotonation of a phosphonium salt creates a phosphorus ylide, a key reagent in the Wittig reaction for alkene synthesis. rsc.orgfiveable.meorganic-chemistry.orglibretexts.org While this is a classic reaction, future research will explore the reactivity of the specific ylide derived from this compound. The electronic properties of the phenyl group and the steric bulk of the methyl groups can influence the stability and stereoselectivity of the Wittig reaction, potentially leading to new methods for synthesizing specific alkene isomers. organic-chemistry.orgfiveable.me
Nucleophilic Arylation: Traditionally, the organic groups on a phosphonium cation are considered chemically inert. However, recent research has shown that an aryl substituent on the phosphorus atom can act as a nucleophile, enabling the direct arylation of electrophiles like carbonyls and imines. researchgate.net This "umpolung" or reversal of reactivity opens up new possibilities for C-C bond formation, and exploring this reactivity with this compound is a promising research direction. researchgate.net
Halogen-Transfer Reactions: The iodide counter-anion is not always a spectator. In reactions with certain metal complexes, such as tin(IV) iodide, phosphonium iodides can participate in halogen transfer and redox reactions, leading to the formation of new halometalate anions. rsc.org Investigating the reaction of this compound with a wider range of main group and transition metal halides could uncover new inorganic structures and reactive intermediates.
Q & A
Basic: What are the recommended methods for synthesizing Trimethylphenylphosphonium iodide, and how can reaction conditions be optimized for higher yields?
This compound is typically synthesized via the reaction of triphenylphosphine with methyl iodide under controlled conditions. Key parameters for optimization include:
- Molar ratio : A 1:3 molar ratio of triphenylphosphine to methyl iodide ensures complete alkylation of the phosphine.
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction efficiency.
- Temperature : Heating at 60–80°C for 12–24 hours under reflux improves yield.
- Purification : Recrystallization from ethanol or acetone removes unreacted precursors .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methyl group protons (δ ~1.5–2.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
- ³¹P NMR : A singlet near δ +25 ppm confirms the phosphonium cation structure.
- X-ray Diffraction (XRD) : Resolves crystal packing and cation-anion interactions, critical for understanding hygroscopicity and stability (e.g., similar to tetraphenylphosphonium iodide structures) .
- Melting Point Analysis : Consistent with literature values (218°C) to verify purity .
Advanced: How does the electronic structure of this compound influence its reactivity as a catalyst or reagent in organic transformations?
The compound’s reactivity stems from its strong electron-withdrawing phosphonium cation, which stabilizes intermediates in reactions like Wittig olefination. Density Functional Theory (DFT) calculations reveal:
- Charge Distribution : High positive charge on phosphorus enhances nucleophilic attack on carbonyl groups.
- Fukui Function Analysis : Identifies active sites (e.g., iodide counterion) for synergistic interactions in catalytic cycles .
Comparative studies with bulkier phosphonium salts (e.g., triphenyldecylphosphonium iodide) highlight steric effects on reaction pathways .
Advanced: What are the key considerations when designing experiments to study the stability of this compound under varying thermal or solvent conditions?
- Thermal Stability : Thermogravimetric Analysis (TGA) under inert atmospheres quantifies decomposition temperatures.
- Solvent Compatibility : Test solubility in aprotic solvents (e.g., DMF, THF) and monitor hygroscopicity via Karl Fischer titration.
- Long-Term Storage : Store under anhydrous conditions (e.g., desiccators with P₂O₅) to prevent iodide hydrolysis .
Data Contradiction: How should researchers address discrepancies in reported catalytic efficiencies of this compound across different studies?
- Controlled Replication : Standardize substrate concentrations, solvent systems, and temperature.
- Advanced Characterization : Use in-situ techniques like FT-IR or Raman spectroscopy to track reaction intermediates.
- Statistical Analysis : Apply ANOVA to evaluate reproducibility across independent trials .
Application: In what types of organic reactions is this compound particularly effective, and what mechanistic roles does it play?
- Wittig Reactions : Generates ylides for alkene synthesis, with higher efficiency in non-polar solvents.
- Phase-Transfer Catalysis : Facilitates anion transfer in biphasic systems (e.g., nucleophilic substitutions).
- Electrochemical Applications : Acts as an electrolyte additive in perovskite solar cells to enhance charge transport (analogous to iodide-doped systems) .
Interaction Studies: How can researchers investigate the interaction of this compound with biological macromolecules, and what are the implications for drug delivery systems?
- Fluorescence Quenching : Monitor binding to proteins (e.g., bovine serum albumin) via Stern-Volmer plots.
- Mitochondrial Targeting : Leverage the compound’s lipophilic cation to study accumulation in mitochondria using confocal microscopy with organelle-specific dyes .
- Toxicity Profiling : Assess cytotoxicity via MTT assays and compare with structurally related phosphonium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
